D-Alanine, N-propyl-
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Overview
Description
D-Alanine, N-propyl-: is a derivative of the amino acid alanine, where the amino group is substituted with a propyl group This compound is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Alanine, N-propyl- can be synthesized through a series of chemical reactions starting from alanine. One common method involves the protection of the amino group, followed by alkylation with a propyl halide, and subsequent deprotection to yield the final product.
Microbial Fermentation: Another method involves the use of genetically engineered microorganisms to produce D-Alanine, N-propyl-.
Industrial Production Methods: Industrial production of D-Alanine, N-propyl- typically involves large-scale chemical synthesis due to its efficiency and scalability. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Alanine, N-propyl- can undergo oxidation reactions, where the amino group is converted to a corresponding oxime or nitroso compound.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Alanine, N-propyl- can yield oximes, while reduction can produce alcohols or amines .
Scientific Research Applications
D-Alanine, N-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: D-Alanine, N-propyl- is investigated for its potential use in developing new pharmaceuticals, particularly in the design of enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of D-Alanine, N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The propyl group enhances its binding affinity and specificity towards these targets. In microbial systems, D-Alanine, N-propyl- can inhibit cell wall synthesis by interfering with the function of enzymes involved in peptidoglycan biosynthesis .
Comparison with Similar Compounds
D-Alanine: The parent compound, which lacks the propyl group.
L-Alanine: The enantiomer of D-Alanine, with different biological activity.
D-Alanyl-D-Alanine: A dipeptide involved in bacterial cell wall synthesis.
Uniqueness: D-Alanine, N-propyl- is unique due to the presence of the propyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and binding affinity, making it a valuable compound in various applications .
Properties
CAS No. |
1568199-85-8 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
UTIMBUCRNZURQB-RXMQYKEDSA-N |
Isomeric SMILES |
CCCN[C@H](C)C(=O)O |
Canonical SMILES |
CCCNC(C)C(=O)O |
Origin of Product |
United States |
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